molecular formula C12H14N2O4 B2691435 3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione CAS No. 335417-99-7

3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

Cat. No. B2691435
M. Wt: 250.254
InChI Key: ITBJEGNEBGZKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (EDMQD) is a synthetic compound with a wide range of potential applications in scientific research. It has been used in studies of biochemistry, physiology, and pharmacology, and is considered to be a promising compound for future research.

Scientific Research Applications

Synthesis of N-Substituted Quinolines and Quinazolines

Researchers have explored ethyl 3-(2,4-dioxocyclohexyl)propanoate as a novel precursor for the synthesis of N-substituted quinolines and quinazolines, demonstrating the compound's role in facilitating the construction of complex nitrogen-containing heterocycles. These compounds are critical for pharmaceutical development due to their potential biological activities (Thakur, Sharma, & Das, 2015).

Carbon Dioxide Utilization in Synthesis

An efficient protocol has been developed for synthesizing quinazoline-2,4(1H,3H)-diones derivatives from 2-aminobenzonitriles with carbon dioxide, showcasing an environmentally friendly approach to constructing valuable quinazoline derivatives. This method highlights the compound's role in green chemistry by utilizing carbon dioxide as a reagent (Patil, Tambade, Jagtap, & Bhanage, 2008).

Polymer Science Applications

In polymer science, the compound has been used in the synthesis of novel copolymers through reactions with bistriazolinediones. This demonstrates its utility in creating new materials with potential applications in various industries, from biomedical to electronics (Mallakpour, Asghari, & Schollmeyer, 1996).

Antitumor Activity

Derivatives of quinazoline-2,4(1H,3H)-diones have shown antitumor activity, indicating the compound's potential as a precursor in the development of cancer therapeutics. Research into nucleophilic displacements and structure-activity relationships of these derivatives provides insights into their mechanism of action and potential therapeutic applications (Sami, Dorr, Sólyom, Alberts, Iyengar, & Remers, 1996).

Sensor and Spectral Applications

Novel isoquinoline derivatives synthesized from isochromen-1,3-dione have been investigated for their sensor abilities and spectral characteristics. This research underscores the compound's relevance in developing sensors and exploring its photophysical properties (Mahmoud, El-Shahawi, El-Bordany, & El-Azm, 2010).

properties

IUPAC Name

3-ethyl-6,7-dimethoxy-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-4-14-11(15)7-5-9(17-2)10(18-3)6-8(7)13-12(14)16/h5-6H,4H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBJEGNEBGZKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC(=C(C=C2NC1=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

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